molecular formula C14H14F3N5NaO6S B027718 Trifloxysulfuron-sodium CAS No. 199119-58-9

Trifloxysulfuron-sodium

Cat. No.: B027718
CAS No.: 199119-58-9
M. Wt: 460.34 g/mol
InChI Key: WUIQUAIOZQKMOU-UHFFFAOYSA-N
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Description

Trifloxysulfuron sodium salt is a sulfonylurea broad-spectrum herbicide, particularly developed for weed control in sugarcane and cotton. Its mode of action involves the inhibition of acetolactate synthase enzyme activity.
Trifloxysulfuron sodium salt is a broad-spectrum sulfonylurea herbicide, used for the control of weeds in sugarcane and citrus plants.

Scientific Research Applications

Phytoremediation Potential

Trifloxysulfuron-sodium has been studied for its potential in phytoremediation. Research has identified specific plant species capable of surviving in soils contaminated with this compound, even at double the recommended herbicide dose. Species like Mucuna deeringiana, Dolichus lablab, Crotalaria juncea, and Stylosantes guianensis showed high tolerance, indicating their potential use in phytoremediation programs for soils contaminated with this herbicide (Procópio et al., 2004).

Weed Control in Cotton

Studies have demonstrated the effectiveness of this compound in controlling various weeds in cotton cultivation. It has been particularly effective against species like Florida beggarweed and redweed, with enhanced control observed when combined with a nonionic surfactant. However, it shows limited effectiveness against smallflower morningglory (Brecke & Stephenson, 2006).

Runoff Potential and Environmental Impact

The runoff potential of trifloxysulfuron in cotton production systems has been assessed. Studies found that a significant portion of trifloxysulfuron applied to cotton leaves was available for washoff, with simulated rainfall resulting in detectable concentrations in surface runoff. This suggests moderate soil sorption and a transportation primarily in the dissolved phase of surface runoff (Matocha et al., 2006).

Impact on Cotton Growth

Research has explored the impact of this compound on cotton growth. It was found that the herbicide negatively influenced cotton development, especially in the initial weeks post-application. However, it did not significantly affect cotton productivity, suggesting a temporary impact on growth metrics (Freitas et al., 2006).

Soil Persistence and Crop Rotation

The persistence of trifloxysulfuron in soil and its impact on rotational crops were studied. The herbicide showed more persistence in certain soil types, but no phytotoxicity was observed in crops like corn, grain sorghum, rice, and soybeans planted 209 to 312 days after treatment. This indicates a potential for safe crop rotation under similar soil and weather conditions (Minton et al., 2008).

Combined Effect with Other Herbicides

The combined effect of trifloxysulfuron sodium with other herbicides, like ametryn, has been investigated. This combination showed increased control efficacy against certain weeds, suggesting synergistic effects and potential for mixed use in agricultural settings (Pan Pu-qun, 2009).

Impact on Microbial Activity in Soil

The impact of this compound on microbial activity in soil was evaluated, particularly in sugarcane-cultivated soil. The herbicide affected respiratory rate, microbial biomass, and metabolic quotient, indicating its influence on soil microbial dynamics (Reis et al., 2008).

Influence on Sugarcane Genotypes

Research has also focused on the influence of this compound on different sugarcane genotypes. The herbicide showed variable effects depending on the genotype, affecting parameters like stem and sugar yield. This highlights the importance of considering genotype specificity when applying this compound in sugarcane cultivation (Galon et al., 2009).

Tolerance in Cotton Genotypes

The tolerance of different cotton genotypes to trifloxysulfuron has been assessed. Pima cotton showed high tolerance with no visible injury, while Upland cotton exhibited more sensitivity. This study provides insights into the genotypic variation in response to trifloxysulfuron in cotton (Zhang et al., 2021).

Mechanism of Action

Target of Action

Trifloxysulfuron-sodium primarily targets the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids such as valine and isoleucine .

Mode of Action

The herbicide acts by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of the essential amino acids valine and isoleucine . The disruption in the production of these amino acids hampers protein synthesis and plant growth, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting the ALS enzyme, the herbicide prevents the production of valine and isoleucine . These amino acids are vital for protein synthesis and plant growth .

Pharmacokinetics

This compound is a systemic herbicide that moves throughout the plant tissue . It is absorbed by the roots, stems, and leaves of the plant and can be translocated both upwards and downwards within the plant . The herbicide is moderately persistent in soil systems but is generally non-persistent in aquatic systems .

Result of Action

The inhibition of ALS leads to a disruption in the synthesis of essential amino acids, which in turn hampers protein synthesis and plant growth . This results in the plant ceasing to grow soon after treatment, with plant death and decomposition occurring over several weeks . The leaves of susceptible plants normally turn yellow, red, or purple after several days, followed by necrosis and death of the growing point .

Action Environment

This compound is relatively volatile and, based on its chemical properties, is mobile and may leach to groundwater in some situations . It is moderately persistent in soil systems but is generally non-persistent in aquatic systems . Environmental factors such as soil type, rainfall, and temperature can influence the herbicide’s action, efficacy, and stability .

Safety and Hazards

Trifloxysulfuron-sodium has a low mammalian toxicity but is very toxic to aquatic plants and algae . It is a skin and eye irritant . It is moderately toxic to birds, honeybees, and earthworms but is less toxic to fish and daphnia .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Trifloxysulfuron-sodium involves the reaction of several starting materials through multiple steps to form the final product. The key steps include the synthesis of 2-chloro-4,6-bis(trifluoromethyl)pyrimidine, the conversion of the pyrimidine to the corresponding sulfonyl chloride, and the reaction of the sulfonyl chloride with sodium hydroxide to form Trifloxysulfuron-sodium.", "Starting Materials": ["2,4,6-trifluoropyrimidine", "Chlorine gas", "Sulfur dioxide", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Acetone", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water"], "Reaction": ["Step 1: Chlorination of 2,4,6-trifluoropyrimidine with chlorine gas in the presence of sodium carbonate and acetone to form 2-chloro-4,6-bis(trifluoromethyl)pyrimidine.", "Step 2: Conversion of 2-chloro-4,6-bis(trifluoromethyl)pyrimidine to the corresponding sulfonyl chloride with sulfur dioxide and hydrochloric acid.", "Step 3: Neutralization of the sulfonyl chloride with sodium hydroxide to form Trifloxysulfuron-sodium.", "Step 4: Purification of the product by recrystallization using methanol and water.", "Step 5: Drying and packaging of the final product."] }

CAS No.

199119-58-9

Molecular Formula

C14H14F3N5NaO6S

Molecular Weight

460.34 g/mol

IUPAC Name

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylazanide

InChI

InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23);

InChI Key

WUIQUAIOZQKMOU-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)/[O-])OC.[Na+]

SMILES

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na+]

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na]

199119-58-9

Pictograms

Environmental Hazard

Synonyms

N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide Sodium Salt;  CGA 362622;  Envoke;  Monument;  NOJ 120; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of trifloxysulfuron-sodium?

A1: this compound is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , ] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, ]

Q2: What are the downstream effects of ALS inhibition by this compound?

A2: Inhibition of ALS leads to a shortage of branched-chain amino acids, which are crucial for protein synthesis and cell growth. [, ] This ultimately results in the cessation of growth and death of susceptible plants. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C16H13F3N4O6S·Na and a molecular weight of 454.36 g/mol. []

Q4: Does the addition of adjuvants influence the efficacy of this compound?

A4: Yes, studies indicate that the efficacy of this compound is significantly enhanced by the addition of adjuvants like nonionic surfactants (NIS), organosilicones, or oil-based adjuvants. [, ]

Q5: How does rainfall affect the performance of this compound?

A5: Excessive rainfall can negatively impact the efficacy of this compound, potentially by leaching the herbicide below the root zone of target weeds. []

Q6: Is there evidence suggesting that this compound might be detrimental to beneficial soil microorganisms?

A6: Research indicates that this compound can impact soil microbial activity. For instance, a study observed a reduction in soil microbial biomass and an increase in the metabolic quotient in soils treated with this compound. []

Q7: Which weed species are effectively controlled by this compound?

A7: this compound effectively controls various weed species, including Florida beggarweed (Desmodium tortuosum), pitted morningglory (Ipomoea lacunosa), redweed (Melochia corchorifolia), and sicklepod (Senna obtusifolia). [] It also demonstrates good control of torpedograss (Panicum repens) under suitable rainfall conditions. []

Q8: Are there weed species that exhibit resistance to this compound?

A8: While this compound provides excellent control of many weed species, it has shown poor control of smallflower morningglory (Jacquemontia tamnifolia) in cotton. []

Q9: In which crops is this compound registered for use?

A9: this compound is registered for use in various crops, including cotton, sugarcane, and bermudagrass turf. [, , ]

Q10: What are the potential benefits of using this compound in combination with other herbicides?

A10: Combining this compound with other herbicides, such as fluometuron, can provide better control of certain weed species like smallflower morningglory compared to using this compound alone. [] This strategy can also help to prevent the development of herbicide resistance in weed populations.

Q11: Can this compound be used as part of an integrated weed management strategy?

A11: Yes, research suggests that integrating mechanical weed control methods, such as plowing and disking, with applications of this compound can effectively manage weeds like Cyperus rotundus in sugarcane fields. [] This approach combines the benefits of both methods for a more robust and sustainable weed management program.

Q12: Are there concerns about the leaching potential of this compound and its impact on groundwater?

A13: Research indicates that this compound can leach through the soil profile, especially in acidic soils and under heavy rainfall conditions. [, , ] This leaching potential raises concerns about the contamination of groundwater resources, highlighting the need for careful management practices when using this herbicide.

Q13: What is being done to assess and mitigate the environmental risks associated with this compound?

A14: Studies have investigated the adsorption and desorption characteristics of this compound in various soil types. [] Understanding these properties is crucial in predicting the herbicide's behavior and potential for movement in the environment. This knowledge can then be used to develop effective strategies for minimizing off-target movement and environmental contamination.

Q14: Can phytoremediation be employed to remediate soil contaminated with this compound?

A15: Yes, research suggests that certain plant species, such as Stizolobium aterrimum (black velvet bean) and Canavalia ensiformis (jack bean), can be used for phytoremediation of this compound contaminated soils. [, , , , ] These plants demonstrate an ability to reduce the levels of this compound in the soil, potentially mitigating its negative environmental impact.

Q15: What factors influence the effectiveness of phytoremediation using S. aterrimum and C. ensiformis?

A16: The effectiveness of phytoremediation using these species can be influenced by various factors, including the level of soil contamination, plant population density, and soil moisture content. [, , , ] Understanding these factors is crucial for optimizing phytoremediation strategies and achieving efficient removal of this compound from contaminated soils.

Q16: What are some potential areas for future research on this compound?

A17: Future research on this compound could focus on:* Developing formulations or application methods that minimize its leaching potential and environmental impact.* Investigating the long-term effects of this compound on soil microbial communities and soil health.* Identifying and characterizing the mechanisms of resistance to this compound in weed species.* Exploring the use of biosurfactants as safer alternatives to synthetic adjuvants for enhancing herbicide efficacy. []

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